molecular formula C15H20F2N2O3S B6937473 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide

Cat. No.: B6937473
M. Wt: 346.4 g/mol
InChI Key: HATFEQNGKXAWTJ-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-8-5-10(22-14(16)17)12(23-8)13(21)18-9-6-11(20)19(7-9)15(2,3)4/h5,9,14H,6-7H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFEQNGKXAWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)NC2CC(=O)N(C2)C(C)(C)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, pyrrolidinone, and tert-butylamine. Common synthetic routes may involve:

    Formation of the Thiophene Core: This can be achieved through various methods such as the Gewald reaction or the Paal-Knorr synthesis.

    Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific conditions.

    Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step often involves coupling the thiophene core with the pyrrolidinone derivative under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Carboxamides: Other compounds in this class with similar structures.

    Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring structure.

    Difluoromethoxy Substituted Compounds: Compounds with the difluoromethoxy group.

Uniqueness

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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